N-cyclohexyl-2-[3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]acetamide
Overview
Description
N-cyclohexyl-2-[3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]acetamide, commonly known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. It was first synthesized in 2012 by researchers at the University of Sydney and has since been the subject of numerous scientific studies. In
Mechanism of Action
CX-5461 binds to the DNA template of RNA polymerase I, preventing the initiation of transcription and ultimately leading to decreased rRNA production. This results in the disruption of ribosome biogenesis and subsequent cell death.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, CX-5461 has been shown to have other biochemical and physiological effects. It has been found to induce autophagy, a process by which cells recycle damaged or unnecessary components, in cancer cells. It has also been shown to increase the expression of interferon-stimulated genes, which play a role in the immune response.
Advantages and Limitations for Lab Experiments
One advantage of CX-5461 is its selectivity for RNA polymerase I transcription, which makes it a promising candidate for cancer treatment. However, it also has limitations in terms of its stability and solubility, which can make it difficult to work with in lab experiments.
Future Directions
There are several future directions for research on CX-5461. One area of interest is its potential use in combination with other cancer treatments, such as chemotherapy or immunotherapy. Another area is the identification of biomarkers that can predict which patients will respond best to CX-5461 treatment. Finally, there is interest in developing more stable and soluble formulations of CX-5461 for use in clinical trials.
Scientific Research Applications
CX-5461 has been shown to have potential therapeutic applications in cancer treatment. It selectively inhibits RNA polymerase I transcription, which is necessary for the production of ribosomal RNA (rRNA) and the formation of ribosomes. Cancer cells often have an increased demand for ribosomes due to their rapid growth and proliferation, making them more vulnerable to CX-5461 than normal cells.
properties
IUPAC Name |
N-cyclohexyl-2-[3-(2,2-dimethylpropanoyl)indol-1-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O2/c1-21(2,3)20(25)17-13-23(18-12-8-7-11-16(17)18)14-19(24)22-15-9-5-4-6-10-15/h7-8,11-13,15H,4-6,9-10,14H2,1-3H3,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOOOHOLDDVKMIV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C1=CN(C2=CC=CC=C21)CC(=O)NC3CCCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-2-[3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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